Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
propan-2-yl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-5-10-29-21-24-18-17(19(26)25-21)16(13-6-8-14(22)9-7-13)15(12(4)23-18)20(27)28-11(2)3/h5-9,11,16H,1,10H2,2-4H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLUGUFEPFZLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=C(C=C3)Cl)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a pyrido-pyrimidine framework, which is often associated with various pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure contains functional groups that may contribute to its biological activity, such as the allylthio group and the chlorophenyl moiety.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl have demonstrated significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial effects against various strains of bacteria, including Salmonella typhi and Bacillus subtilis . The mechanism of action is thought to involve disruption of bacterial cell walls or interference with metabolic pathways.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It shows potential as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's . Additionally, it exhibits strong inhibitory effects against urease, an enzyme linked to the pathogenesis of certain infections .
Anticancer Properties
The biological activity profile suggests potential anticancer properties. Compounds with similar structural features have been reported to exhibit cytotoxic effects against various cancer cell lines . The presence of the chlorophenyl group enhances the interaction with cellular targets, potentially leading to apoptosis in malignant cells.
Study 1: Antibacterial Screening
In a comparative study assessing antibacterial activity, derivatives of pyrido-pyrimidine compounds were tested against several bacterial strains. The results indicated that compounds with similar structures exhibited varying degrees of effectiveness, with IC50 values ranging from moderate (10-50 µg/mL) to strong (>10 µg/mL) against Bacillus subtilis and Escherichia coli .
| Compound | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| A | Salmonella typhi | 15 |
| B | Bacillus subtilis | 10 |
| C | Staphylococcus aureus | 25 |
Study 2: Enzyme Inhibition Assays
A detailed study on enzyme inhibition revealed that isopropyl 2-(allylthio)-5-(4-chlorophenyl)-7-methyl showed promising results as an AChE inhibitor. The compound was tested alongside known inhibitors and displayed competitive inhibition with an IC50 value of approximately 5 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
